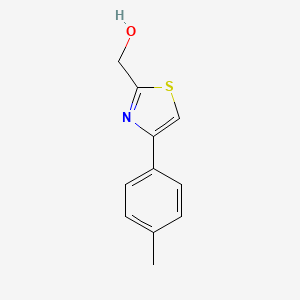
(4-(p-Tolyl)thiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(p-Tolyl)thiazol-2-yl)methanol: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 4-methylphenyl group and a methanol group. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(p-Tolyl)thiazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The thiazole ring can undergo reduction reactions, although these are less common.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-(4-Methylphenyl)-1,3-thiazol-2-ylmethanoic acid.
Reduction: Reduced thiazole derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, (4-(p-Tolyl)thiazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Thiazole derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of various derivatives with specific applications .
Mechanism of Action
The mechanism of action of (4-(p-Tolyl)thiazol-2-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. This interaction can inhibit the growth of microorganisms or cancer cells by disrupting essential biochemical pathways .
Comparison with Similar Compounds
- 4-(4-Bromophenyl)-1,3-thiazol-2-ylmethanol
- 4-(4-Chlorophenyl)-1,3-thiazol-2-ylmethanol
- 4-(4-Fluorophenyl)-1,3-thiazol-2-ylmethanol
Comparison: While these compounds share a similar thiazole core, the different substituents on the aromatic ring can significantly impact their biological activity and chemical reactivity. For example, the presence of a bromine atom in 4-(4-Bromophenyl)-1,3-thiazol-2-ylmethanol can enhance its antimicrobial properties compared to the methyl group in (4-(p-Tolyl)thiazol-2-yl)methanol .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPBYVWZYHAONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)
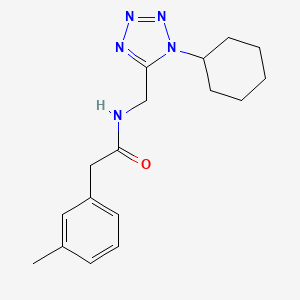
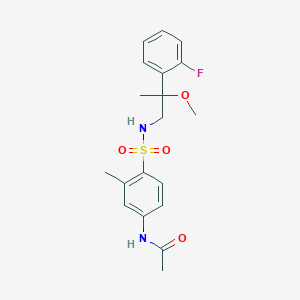
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
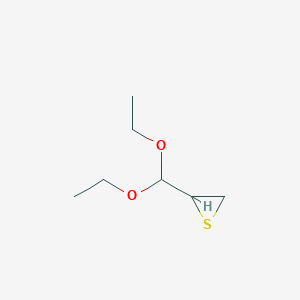
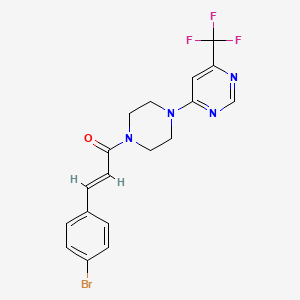
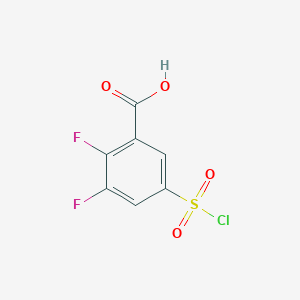
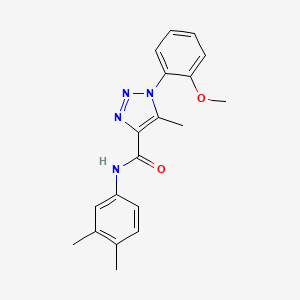
![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)
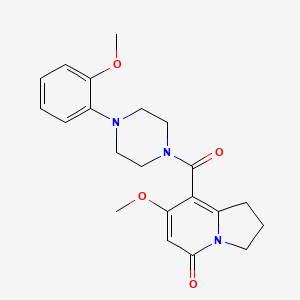
![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)
![3,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2459202.png)
